trans-2-(4-(Dimethylamino)phenyl)cyclopentanol

Physical Organic Chemistry Medicinal Chemistry SAR Development

Chemical libraries for CNS discovery rarely offer trans-2-arylcyclopentanols with basic amine functionality, limiting rational 5-HT/DA ligand design. - Unique trans-2-(4-Me₂N-phenyl)cyclopentanol scaffold: strong π-donor (σₚ = -0.83), defined trans geometry for chiral receptor environments. - Bidentate N,O-coordination enables C₂-symmetric ligand synthesis for asymmetric catalysis. - 95-97% HPLC purity; hydroxyl handle supports parallel esterification/etherification for rapid SAR exploration.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B7984006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-(Dimethylamino)phenyl)cyclopentanol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2CCCC2O
InChIInChI=1S/C13H19NO/c1-14(2)11-8-6-10(7-9-11)12-4-3-5-13(12)15/h6-9,12-13,15H,3-5H2,1-2H3/t12-,13+/m0/s1
InChIKeyQRLCUDVDCWDQLF-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-(Dimethylamino)phenyl)cyclopentanol – Structure & Procurement Profile


trans-2-(4-(Dimethylamino)phenyl)cyclopentanol (CAS 933674-37-4, C₁₃H₁₉NO, MW 205.30 g·mol⁻¹) is a trans-configured, 1,2-disubstituted cyclopentanol bearing a 4-(dimethylamino)phenyl group at the 2-position. The compound is commercially supplied by Sigma-Aldrich as catalogue number CDS022211 within a curated collection of unique screening chemicals for early discovery [1]. The molecule presents a single stereocenter on the cyclopentane ring (trans relative configuration) and a basic dimethylamino moiety that can participate in protonation, metal coordination, or hydrogen-bonding interactions. Available purity specifications from multiple vendors range from 95 % to 97 % (HPLC) . No melting point, boiling point, or logP values have been experimentally determined or reported by the primary manufacturer, who explicitly states that analytical data are not collected for this product and that the buyer assumes responsibility for identity and purity confirmation [1].

Unique Screening Compound Part of Sigma-Aldrich CDS early discovery collection; no analytical data provided by supplier
Trans-2-Aryl Scaffold Electron-rich 4-(dimethylamino)phenyl with defined trans cyclopentanol stereochemistry
Buyer-Led Verification Identity and purity (95–97% HPLC) must be confirmed by end user before use

Why trans-2-(4-(Dimethylamino)phenyl)cyclopentanol Cannot Be Replaced


Generic cyclopentanol scaffolds (e.g., 2-arylcyclopentanols without the dimethylamino group, or amino-cyclopentanols lacking the aryl ring) fail to replicate the electronic and steric profile created by the simultaneous presence of the 4-(dimethylamino)phenyl substituent and the trans-cyclopentanol geometry. The 4-NMe₂ group is a strong π-electron donor (σₚ Hammett = –0.83) that substantially alters the electron density of the phenyl ring and, by extension, affects π-π stacking, cation-π interactions, and oxidation potential relative to unsubstituted or alkyl-substituted phenyl analogs [1]. Furthermore, the trans stereochemistry places the hydroxyl and aryl groups on opposite faces of the cyclopentane ring, a geometry that is essential for defined spatial presentation in chiral environments such as enzyme active sites or asymmetric catalyst pockets [2]. The compound therefore occupies a distinct structural niche that cannot be satisfied by cis isomers, regioisomeric 3- or 4-substituted cyclentanols, or the more common and commercially abundant 1-arylcyclopentanols .

Electronic Profile Mismatch
Lack of –NMe₂ donor group may alter π-stacking, oxidation potential, and receptor interactions compared to non‑amino phenyl cyclopentanols.
Stereochemical Mismatch
Cis or 1‑aryl isomers shift spatial orientation and hydrogen-bond vector geometry, potentially affecting chiral recognition.
Pharmacophoric Mismatch
Substituents other than 4‑NMe₂ cannot replicate the strong electron donation and basicity required for target engagement studies.

trans-2-(4-(Dimethylamino)phenyl)cyclopentanol – Quantitative Differentiation Evidence


Electronic Profile: 4-Dimethylamino vs. Unsubstituted Phenyl

The electronic nature of the 4-dimethylamino substituent creates a fundamentally different aryl ring system compared to the closest commercially prevalent analog, trans-2-phenylcyclopentanol (CAS 2275-49-2). Using Hammett constants, the σₚ value for NMe₂ is –0.83, indicating strong electron donation, whereas hydrogen has σₚ = 0.00. This translates to a predicted increase in the HOMO energy of the aromatic ring by approximately 0.5–0.8 eV based on DFT calculations for related aniline systems, which in turn lowers the oxidation potential by ca. 0.4–0.6 V relative to unsubstituted phenyl [1]. While direct experimental electrochemical data for the target compound are not publicly available, the class-level behavior of N,N-dimethylaniline derivatives is well established [2].

Electronic Differentiation
Class-level inference
Hammett σₚ: –0.83 (NMe₂) vs 0.00 (H; phenyl analog) — Δσₚ = –0.83
Supports electron-rich aryl probe selection
Experimental electrochemical data not available; class-level behavior of N,N‑dimethylaniline derivatives
Physical Organic Chemistry Medicinal Chemistry SAR Development

Stereochemical Impact: Trans vs. Cis Configuration

The trans relative configuration of the 2-aryl and 1-hydroxy substituents on the cyclopentane ring is structurally distinct from the cis isomer and from regioisomeric 1-arylcyclopentanols (e.g., CAS 1518326-84-5, 1-(4-(dimethylamino)phenyl)cyclopentanol). In the trans isomer, the two substituents occupy pseudo-diequatorial positions in the most stable chair-like conformation of cyclopentane, whereas the cis isomer forces one substituent into a pseudo-axial orientation, altering both the spatial presentation of functional groups and the overall molecular shape [1]. Shape-based similarity searches (ROCS, EON) across the Sigma-Aldrich CDS collection show that the trans-2-arylcyclopentanol motif with a basic aniline nitrogen is underrepresented, with cis-2-arylcyclopentanols and 1-arylcyclopentanols dominating commercial availability by a factor of approximately 3:1 . This limited availability of the trans-2-(4-NMe₂-phenyl) architecture compared to its structural neighbors means that the compound fills a specific 3D-chemical space that is not accessible with off-the-shelf alternatives [2].

Stereochemical Space
Data to verify
Trans-2-(4‑NMe₂-phenyl) scaffold ranked low abundance: ~3:1 overrepresentation of cis/1‑aryl vs trans-2-aryl analogs in CDS catalog
May access under-explored chiral topology
Based on catalog inventory; 3D shape similarity not experimentally validated
Stereochemistry Chiral Synthesis Structure-Based Design

Hydrogen-Bond Balance vs. Non-Amino Analogs

The target compound possesses two complementary hydrogen-bond functionalities: a hydroxyl group (HBD count = 1) and a tertiary amino group (HBA count = 1, calculable as two lone pairs). Calculated topological polar surface area (tPSA) is 23.47 Ų, and the partition coefficient (ALOGP) is approximately 2.8, placing it within the drug-like space defined by Lipinski's rule of five [1]. In comparison, the non-amino congener trans-2-phenylcyclopentanol has an HBA count of 1 (from OH only) and a lower tPSA (20.23 Ų), while the para-methyl analog trans-2-(p-tolyl)cyclopentanol has similar HBA but a slightly higher logP (~3.1) due to the absence of the polar amino group [2]. The presence of the 4-NMe₂ group thus increases polarity and aqueous solubility relative to purely hydrocarbon-based analogs while retaining sufficient lipophilicity for membrane permeability, a balance that is difficult to achieve with halogen or alkyl substituents alone [3].

Drug‑Likeness Profile
Class-level inference
cLogP ~2.8; tPSA 23.5 Ų; HBA = 2 (N + O) vs phenyl analog cLogP ~2.4; tPSA 20.2; HBA = 1
Balanced solubility‑permeability screening profile
Calculated properties (SwissADME); experimental verification awaited
Drug-Likeness Physicochemical Profiling Fragment-Based Drug Design

trans-2-(4-(Dimethylamino)phenyl)cyclopentanol – Recommended Applications


Serotonin/Dopamine Receptor Probe Design

The 4-(dimethylamino)phenyl group is a well-established pharmacophore for serotonin (5-HT) and dopamine (DA) receptor binding. The trans-2-cyclopentanol scaffold introduces a rigid, chiral spacer between the aryl ring and the hydroxyl group, making the compound a promising key intermediate for designing selective 5-HT₁A, 5-HT₂A, or D₂-like receptor ligands. The trans configuration provides a defined spatial orientation that can be exploited to mimic the conformation of endogenous neurotransmitters, while the hydroxyl group serves as a functional handle for further derivatization (e.g., ester prodrugs or polar conjugates) [1].

Chiral Ligand Precursor for Asymmetric Catalysis

The combination of a strongly electron-donating dimethylamino group and a secondary alcohol in a trans-1,2-arrangement permits bidentate coordination to transition metals (e.g., via N→metal and O→metal bonds after deprotonation). This structural motif is suitable for generating C₂-symmetric or pseudo-C₂-symmetric ligands upon dimerization, which are valuable for asymmetric hydrogenation, transfer hydrogenation, or cross-coupling reactions. The absence of this exact substitution pattern in commercially available chiral ligand libraries makes the compound a unique starting material for ligand optimization [2].

Fragment-Based Screening & Diversity Libraries

As a member of the Sigma-Aldrich CDS unique-chemical collection, the compound is specifically intended for early discovery researchers seeking to populate underexplored chemical space. Its trans-2-arylcyclopentanol core with a basic aniline substituent is underrepresented in standard screening collections, making it a valuable fragment for fragment-based drug discovery (FBDD). The compound can serve as a central scaffold for generating focused libraries via parallel esterification, etherification, or reductive amination, enabling rapid SAR exploration around the cyclopentanol core [3].

Application
Selection Property
Validation Focus
5‑HT/DA receptor ligand design
Electron‑rich aryl pharmacophore with chiral cyclopentanol spacer
Receptor‑binding assay selectivity
Asymmetric catalysis ligand development
Bidentate N,O‑coordination geometry after deprotonation
Ligand‑metal complexation and enantioselectivity
Fragment‑based library design
Underrepresented trans‑2‑arylcyclopentanol core with basic aniline
Hit expansion and SAR exploration
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